molecular formula C6H10O8 B13396812 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate

Cat. No.: B13396812
M. Wt: 210.14 g/mol
InChI Key: NPFKVZHSFSFLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate typically involves multi-step organic reactions. The process may start with the preparation of the oxolan ring, followed by the introduction of hydroxyl and carboxyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate include:

    2-hydroxyacetic acid: A simpler analog with fewer functional groups.

    3,4-dihydroxy-5-oxooxolan-2-yl compounds: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFKVZHSFSFLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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